Anhydro Chlortetracycline Hydrochloride
Overview
Description
Anhydrochlortetracycline (hydrochloride) is a derivative of the tetracycline class of antibiotics. It is formed by the acid degradation of chlortetracycline and is known for its role as a competitive inhibitor of tetracycline destructase enzymes. This compound is a biosynthetic precursor in the tetracycline family and is used in various scientific research applications due to its unique properties .
Mechanism of Action
Target of Action
Anhydro Chlortetracycline Hydrochloride, like other tetracyclines, primarily targets the bacterial ribosome . The bacterial ribosome plays a crucial role in protein synthesis, which is essential for the growth and reproduction of bacteria.
Mode of Action
The compound competes for the A site of the bacterial ribosome . This binding competes with tRNA carrying amino acids, preventing the addition of more amino acids to the peptide chain . This inhibition of protein synthesis ultimately inhibits growth and reproduction of the bacterial cell as necessary proteins cannot be synthesized .
Biochemical Pathways
It is known that tetracyclines, including this compound, inhibit bacterial protein synthesis, which affects various biochemical pathways within the bacterial cell .
Pharmacokinetics
The pharmacokinetics of this compound are similar to those of other tetracyclines. It has a bioavailability of 30%, and it binds to proteins at a rate of 50 to 55% . It is metabolized in the gastrointestinal tract and the liver (75%), and its metabolites include Isochlortetracycline . The elimination half-life is between 5.6 to 9 hours, and it is excreted 60% renally and more than 10% biliary .
Result of Action
The result of this compound’s action is the inhibition of bacterial growth and reproduction . By preventing the addition of amino acids to the peptide chain, the compound inhibits protein synthesis, which is essential for bacterial growth and reproduction .
Action Environment
Tetracycline antibiotics, including this compound, are known to be stable and difficult to oxidize in the environment but are unstable at extreme pHs, forming epi- and anhydro- products . After medication, more than 70% of tetracycline antibiotics are excreted and released in active form into the environment via urine and feces from humans and animals . Their highly hydrophilic character and low volatility have resulted in significant persistence in the aquatic environment .
Biochemical Analysis
Biochemical Properties
Anhydro Chlortetracycline Hydrochloride, like other tetracyclines, competes for the A site of the bacterial ribosome . This binding competes with tRNA carrying amino acids, preventing the addition of more amino acids to the peptide chain . This inhibition of protein synthesis ultimately inhibits growth and reproduction of the bacterial cell as necessary proteins cannot be synthesized .
Cellular Effects
This compound, as a derivative of chlortetracycline, may share similar cellular effects. Chlortetracycline can inhibit bone and tooth mineralization in growing and unborn animals, and color their teeth yellow or brown . It can also impair liver and kidney function . Allergic reactions are rare .
Molecular Mechanism
The molecular mechanism of action of this compound is similar to that of other tetracyclines. It competes for the A site of the bacterial ribosome . This binding competes with tRNA carrying amino acids, preventing the addition of more amino acids to the peptide chain . This inhibition of protein synthesis ultimately inhibits growth and reproduction of the bacterial cell as necessary proteins cannot be synthesized .
Dosage Effects in Animal Models
Hepatotoxic effects due to large doses of tetracyclines have been reported in pregnant women and animals . The mortality rate is high .
Metabolic Pathways
Chlortetracycline, from which this compound is derived, is metabolized in the gastrointestinal tract and liver .
Transport and Distribution
It is known that tetracyclines, including chlortetracycline, form poorly soluble chelates with bivalent and trivalent cations, particularly calcium, magnesium, aluminum, and iron .
Subcellular Localization
It is known that tetracyclines, including chlortetracycline, can accumulate in various cellular compartments due to their ability to form chelates with metal ions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Anhydrochlortetracycline (hydrochloride) can be synthesized through the acid degradation of chlortetracycline. The process involves the treatment of chlortetracycline with hydrochloric acid under controlled conditions. The reaction typically takes place at a low pH, leading to the formation of anhydrochlortetracycline as a degradation product .
Industrial Production Methods: In industrial settings, the production of anhydrochlortetracycline (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) methods to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Anhydrochlortetracycline (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can also occur, altering the chemical structure of the compound.
Substitution: Anhydrochlortetracycline can undergo substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction can result in the formation of reduced analogs .
Scientific Research Applications
Anhydrochlortetracycline (hydrochloride) is widely used in scientific research due to its unique properties:
Chemistry: It serves as a precursor in the synthesis of other tetracycline derivatives and is used in various chemical reactions to study the behavior of tetracyclines under different conditions.
Biology: The compound is used in gene expression studies, particularly in tetracycline-controlled gene expression systems in eukaryotic cells.
Medicine: Although it has limited direct therapeutic applications, it is used in research to understand the mechanisms of antibiotic resistance and the development of new antibiotics.
Comparison with Similar Compounds
Chlortetracycline: The parent compound from which anhydrochlortetracycline is derived.
Tetracycline: Another member of the tetracycline family with similar antibiotic properties.
Doxycycline: A derivative of tetracycline with a broader spectrum of activity.
Minocycline: Known for its enhanced lipid solubility and better tissue penetration.
Uniqueness: Anhydrochlortetracycline (hydrochloride) is unique due to its role as a degradation product and its specific inhibitory action on tetracycline destructase enzymes. Unlike other tetracyclines, it has limited direct antibiotic activity but is valuable in research applications for studying the mechanisms of antibiotic resistance and gene expression .
Biological Activity
Anhydro Chlortetracycline Hydrochloride (ACTC) is a derivative of chlortetracycline, an antibiotic that has been widely used in both human and veterinary medicine. This article explores the biological activity of ACTC, focusing on its antimicrobial properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Anhydro Chlortetracycline is formed when chlortetracycline is subjected to acidic conditions, leading to the loss of a water molecule. This structural modification influences its biological activity. The compound retains the core tetracycline structure, which is crucial for its interaction with bacterial ribosomes.
Antimicrobial Spectrum
ACTC exhibits a broad spectrum of antimicrobial activity, primarily against Gram-positive bacteria. Its effectiveness against Gram-negative bacteria is comparatively lower. The primary mechanism of action involves the inhibition of protein synthesis by binding to the 30S ribosomal subunit, preventing the binding of aminoacyl-tRNA .
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | Activity Level |
---|---|
Staphylococcus aureus | High |
Streptococcus pneumoniae | High |
Escherichia coli | Moderate |
Pseudomonas aeruginosa | Low |
Mechanisms of Resistance
Resistance to ACTC can occur through various mechanisms, including:
- Loss of cell wall permeability : This is a common resistance mechanism in Gram-negative bacteria, limiting drug access .
- Efflux pumps : Bacteria may express efflux pumps that actively transport the antibiotic out of the cell.
- Ribosomal mutations : Alterations in ribosomal RNA can prevent ACTC from binding effectively.
1. Toxicological Studies
A study conducted on F344/N rats and B6C3F1 mice assessed the toxicity and potential carcinogenic effects of tetracycline hydrochloride, which shares similar properties with ACTC. The results indicated no significant carcinogenic effects at various dosage levels over extended periods . However, some effects like cytoplasmic vacuolization in the liver were observed at higher concentrations.
2. Efficacy in Veterinary Medicine
ACTC has been extensively used in veterinary medicine, particularly for treating infections in livestock. A clinical trial involving sheep with foot rot demonstrated that a cutaneous spray formulation containing ACTC was well tolerated without adverse effects. The treatment resulted in significant improvement in clinical signs .
3. Comparative Studies
Comparative studies have shown that ACTC is effective against resistant strains of bacteria that are typically challenging to treat with standard antibiotics. For instance, it has been noted for its efficacy against methicillin-resistant Staphylococcus aureus (MRSA) strains .
Properties
IUPAC Name |
(4S,4aS,12aR)-7-chloro-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-6-methyl-3,12-dioxo-4a,5-dihydro-4H-tetracene-2-carboxamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O7.ClH/c1-7-8-6-9-16(25(2)3)18(28)15(21(24)31)20(30)22(9,32)19(29)13(8)17(27)14-11(26)5-4-10(23)12(7)14;/h4-5,9,16,26-27,30,32H,6H2,1-3H3,(H2,24,31);1H/t9-,16-,22-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISGAAFMBTIWTEU-DTTSPEASSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C(C=CC(=C14)Cl)O)O)O)O)C(=O)N)N(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C(C=CC(=C14)Cl)O)O)O)O)C(=O)N)N(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22Cl2N2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20716136 | |
Record name | (4S,4aS,12aR)-7-Chloro-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-6-methyl-3,12-dioxo-3,4,4a,5,12,12a-hexahydrotetracene-2-carboxamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20716136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
497.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65490-24-6 | |
Record name | (4S,4aS,12aR)-7-Chloro-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-6-methyl-3,12-dioxo-3,4,4a,5,12,12a-hexahydrotetracene-2-carboxamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20716136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.